Benzyl benzodithioate
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, including benzodithioate derivatives, often involves the metalation reactions of sulfonyl benzene derivatives followed by reactions with gem-dihalo compounds, esters, or acyl halides. For instance, Cabiddu et al. (1993) describe the one-step synthesis of five-membered heterocyclic compounds, which could potentially encompass benzyl benzodithioate analogs, through the dilithiation of (isopropylsulfonyl)benzene leading to heterocycles like benzodithioles in good yields (Cabiddu et al., 1993).
Molecular Structure Analysis
The molecular structure of benzodithioate derivatives exhibits significant planarity and crystallinity. Takimiya et al. (2005) developed a synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes, structurally related to benzyl benzodithioate, revealing a completely planar molecular structure through X-ray analysis. These compounds are characterized by their herringbone packing arrangement in the crystal lattice (Takimiya et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving benzodithioate compounds can vary widely, from addition-elimination reactions to dehydrogenative cyclization. Mitsudo et al. (2017) describe the transformation of benzodithienofuran derivatives through such reactions, indicating the versatility and reactivity of benzodithioate-related compounds (Mitsudo et al., 2017).
Physical Properties Analysis
The physical properties of benzodithioate and related compounds are influenced by their molecular structure. For example, Zhang et al. (2016) synthesized benzofuran-fused silole and germole derivatives, highlighting how molecular design can enhance conjugation and affect properties like optical and electrochemical behavior. This insight can be extrapolated to understand the physical properties of benzyl benzodithioate derivatives (Zhang et al., 2016).
Chemical Properties Analysis
Benzodithiophene-based polymers and copolymers exhibit unique chemical properties, such as extended π-conjugation and improved electronic characteristics, which are crucial for applications in organic electronics. Wang et al. (2014) and Zhang et al. (2010) discuss the synthesis and properties of benzodithiophene-based polymers, showing how the incorporation of benzothienyl substituents can red-shift absorption spectra and enhance thermal stability, which could be relevant for understanding the chemical properties of benzyl benzodithioate (Wang et al., 2014); (Zhang et al., 2010).
Scientific Research Applications
Benzyl alcohol, a related compound, is used as a model for studying drug absorption kinetics in subcutaneous tissue in rats (Ballard & Menczel, 1967).
Benzyl alcohol also affects fluid phase endocytosis and exocytosis in renal epithelial cells, suggesting its role in altering membrane trafficking in living cells (Giocondi, Mamdouh, & le Grimellec, 1995).
As an anesthetic, benzyl alcohol serves as an efficient local anesthetic with low toxicity, indicating its usefulness in medicine and surgery (Macht, 1918).
Benzoic acid derivatives, including benzyl alcohol, are widely used as preservatives and flavoring agents in various products, although they raise public health concerns due to high human exposure (del Olmo, Calzada, & Nuñez, 2017).
Benzyl alcohol in certain medical suspensions can be cytotoxic to retinal pigment epithelial cells, underscoring the need for caution in its intraocular use (Chang et al., 2008).
In the field of nanotechnology, stretching a molecular junction containing 1,4'-benzenedithiol significantly increases its conductance, indicating its potential in molecular electronics (Bruot, Hihath, & Tao, 2011).
Safety And Hazards
Benzyl benzodithioate is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
benzyl benzenecarbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKPFAYILJKXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466574 | |
Record name | Benzyl dithiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl benzodithioate | |
CAS RN |
27249-90-7 | |
Record name | Benzyl dithiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl Benzodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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